molecular formula C15H12ClNO2 B12598524 Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- CAS No. 648424-33-3

Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-

Cat. No.: B12598524
CAS No.: 648424-33-3
M. Wt: 273.71 g/mol
InChI Key: RSLACLGWSNDYJU-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- is a complex organic compound that features a benzodioxole ring substituted with a chlorine atom and a benzenemethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with benzenemethanamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: Similar structure but lacks the benzodioxole ring.

    Benzenemethanamine, N-phenyl-: Contains a phenyl group instead of the benzodioxole ring.

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different substituents.

Uniqueness

Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- is unique due to the presence of both the benzodioxole ring and the benzenemethanamine moiety, which confer distinct chemical and biological properties

Properties

CAS No.

648424-33-3

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

N-benzyl-1-(6-chloro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C15H12ClNO2/c16-13-7-15-14(18-10-19-15)6-12(13)9-17-8-11-4-2-1-3-5-11/h1-7,9H,8,10H2

InChI Key

RSLACLGWSNDYJU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NCC3=CC=CC=C3)Cl

Origin of Product

United States

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